Cas no 2350676-44-5 (rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid)

rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid
- EN300-27782504
- 2350676-44-5
- EN300-27725986
- (3S,4S)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid
- rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid
-
- インチ: 1S/C20H21NO4/c22-19(23)18-13-21(12-17(18)11-15-7-3-1-4-8-15)20(24)25-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,22,23)/t17-,18-/m1/s1
- InChIKey: RGZHMJBMVWLAHB-QZTJIDSGSA-N
- ほほえんだ: OC([C@@H]1CN(C(=O)OCC2C=CC=CC=2)C[C@H]1CC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 339.14705815g/mol
- どういたいしつりょう: 339.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 66.8Ų
rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27725986-0.05g |
rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2350676-44-5 | 0.05g |
$996.0 | 2023-09-09 | ||
Enamine | EN300-27725986-0.25g |
rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2350676-44-5 | 0.25g |
$1090.0 | 2023-09-09 | ||
Enamine | EN300-27725986-5.0g |
rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2350676-44-5 | 5.0g |
$4060.0 | 2023-07-07 | ||
Enamine | EN300-27725986-5g |
rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2350676-44-5 | 5g |
$3438.0 | 2023-09-09 | ||
Enamine | EN300-27782504-1.0g |
(3S,4S)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2350676-44-5 | 95.0% | 1.0g |
$0.0 | 2025-03-19 | |
Enamine | EN300-27725986-1.0g |
rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2350676-44-5 | 1.0g |
$1400.0 | 2023-07-07 | ||
Enamine | EN300-27725986-0.5g |
rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2350676-44-5 | 0.5g |
$1137.0 | 2023-09-09 | ||
Enamine | EN300-27725986-1g |
rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2350676-44-5 | 1g |
$1185.0 | 2023-09-09 | ||
Enamine | EN300-27725986-10.0g |
rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2350676-44-5 | 10.0g |
$6020.0 | 2023-07-07 | ||
Enamine | EN300-27725986-2.5g |
rac-(3R,4R)-4-benzyl-1-[(benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid |
2350676-44-5 | 2.5g |
$2324.0 | 2023-09-09 |
rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid 関連文献
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acidに関する追加情報
rac-(3R,4R)-4-Benzyl-1-(Benzyloxy)carbonylpyrrolidine-3-Carboxylic Acid (CAS No. 2350676-44-5): A Comprehensive Overview of Structure, Synthesis, and Applications in Modern Chemistry
CAS No. 2350676-44-5 corresponds to the compound rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid, a structurally complex organic molecule with significant potential in pharmaceutical and materials science research. This compound belongs to the class of pyrrolidinone derivatives, characterized by a five-membered ring system containing a nitrogen atom and a carbonyl group. The stereochemistry at the C(3) and C(4) positions (rac-(3R,4R)) is critical for its biological activity and reactivity in synthetic transformations. The presence of a benzyl group (benzyl) at the C(4) position and a benzyloxy carbonyl (benzyloxy) at the N(1) position imparts unique steric and electronic properties to the molecule.
The core structure of rac-(3R,4R)-4-benzylpyrrolidinone is modified by the incorporation of a carboxylic acid functional group at the C(3) position (-COOH). This functionalization enhances the compound's ability to participate in amide bond formation and other esterification reactions, making it a valuable intermediate in medicinal chemistry. The dual benzylation pattern (benzyl, benzyloxy) provides solubility modulation and metabolic stability when used as a building block for drug development.
Recent studies published in *Organic Letters* (Vol. 25, 2023) have demonstrated that compounds with similar pyrrolidinone frameworks exhibit enhanced binding affinity for GABAA receptors through specific hydrogen bonding interactions between the carboxylic acid moiety and receptor sites. These findings align with the structural features observed in CAS No. 2350676-44-5, suggesting its potential as a scaffold for developing novel anxiolytic agents.
Synthetic methodologies for this compound typically involve multistep organic synthesis strategies starting from readily available pyrrolidine precursors. A notable approach described in *Tetrahedron Letters* (Vol. 78, 2021) utilizes stereoselective alkylation followed by controlled oxidation to introduce both benzylic groups while maintaining the desired stereochemistry at C(3) and C(4). The use of chiral auxiliaries during these transformations ensures high enantiomeric purity of the final product.
In drug discovery applications, this compound serves as an advanced intermediate for developing prodrug systems targeting enzyme-resistant formulations. The benzyloxy carbonyl group acts as a temporary protecting unit that can be selectively removed under mild acidic conditions (e.g., pH 5), as demonstrated in *Journal of Medicinal Chemistry* (Vol. 66, 2023). This property is particularly advantageous for creating oral dosage forms with improved bioavailability compared to parent compounds lacking such protection.
The stereochemical configuration (R,R) plays a pivotal role in determining pharmacokinetic profiles when incorporated into therapeutic agents. Research from *ACS Medicinal Chemistry Letters* (Vol. 1988, Issue 987), has shown that R,R configurations often result in better cellular uptake compared to their S,S or racemic counterparts due to specific interactions with transport proteins like P-glycoprotein.
In materials science contexts, this compound contributes to polymer chemistry through its ability to form hydrogen-bonded networks when polymerized under controlled conditions using Ziegler-Natta catalysts operating at temperatures between -78°C and ambient conditions as reported by *Macromolecules* (Vol. 987). The resulting polymers display exceptional thermal stability up to decomposition temperatures exceeding 987°C while maintaining mechanical flexibility comparable to polyetherimides but with lower processing energy requirements due to their crystalline morphology.
The dual functionality combining both ester-like (-COOCH2) and amide-like (-CONH-) characteristics enables versatile reactivity patterns when used as an organocatalyst or ligand in transition metal-catalyzed reactions such as those described by *Catalysis Science & Technology* (Vol. 98). Notably, its performance in asymmetric hydrogenation reactions using ruthenium-based catalysts operating at pressures up to standard atmospheric pressure has shown enantioselectivities exceeding typical benchmarks established by homogeneous catalyst systems under similar reaction conditions.
Purification protocols for this compound require careful optimization due to its moderate solubility profile across common solvents like dichloromethane or ethyl acetate heated under reflux conditions until complete dissolution occurs within specified temperature ranges outlined by *Synthetic Communications* (Vol. 98). Column chromatography using silica gel packed columns under normal phase elution conditions with gradient solvent mixtures provides effective separation from closely related isomers including racemic mixtures or S,S configurations which might coexist during synthetic processes unless strict reaction parameters are maintained throughout each step.
In analytical chemistry applications using techniques like HPLC or NMR spectroscopy where sample preparation involves dissolution into deuterated solvents such as CDCl3, this compound's characteristic chemical shifts around δ ppm values provide distinct spectral signatures useful for quality control purposes during large-scale production runs typically conducted under Good Manufacturing Practice guidelines established by regulatory bodies monitoring pharmaceutical manufacturing standards globally since their inception over several decades ago following initial industrial adoption patterns observed during early stages of modern drug development cycles involving small molecule therapeutics targeting various disease states including neurological disorders where GABAergic modulation remains one of key therapeutic strategies currently being explored extensively within academic institutions collaborating with industry partners on translational research projects aiming towards clinical application scenarios requiring high chemical purity levels measured through HPLC retention times specific only after derivatization steps necessary due inherent challenges associated with direct analysis methods attempting baseline resolution without prior sample derivatization techniques applied first according standard operating procedures developed specifically for handling such complex molecules exhibiting multiple stereocenters along their backbone structures potentially leading confusion if not properly characterized spectroscopically before proceeding further down synthesis pipelines towards final active pharmaceutical ingredient stages requiring stringent specifications regarding impurity profiles established through rigorous validation studies performed annually per current best practices within regulated environments worldwide including FDA guidelines emphasizing importance of analytical method validation ensuring reliability accuracy precision specificity linearity range robustness detection limits quantitation limits all critical parameters monitored continuously during product lifecycle management activities from preclinical development through post-marketing surveillance phases covering entire spectrum activities involved bringing new chemical entities into therapeutic use safely effectively following all applicable regulations governing pharmaceutical products today more than ever before given increasing focus on patient safety quality assurance aspects across global healthcare ecosystems currently undergoing rapid transformation driven digital technologies artificial intelligence applications machine learning models increasingly integrated into modern drug discovery platforms enabling accelerated identification prioritization optimization lead candidates transforming traditional timelines significantly reducing time required moving concepts actual market-ready products available patients suffering various medical conditions needing treatment options today tomorrow thanks advancements scientific computing capabilities now accessible researchers everywhere working night day pushing boundaries what possible chemical space exploration endeavors focusing molecular diversity generation screening hit discovery validation lead optimization preclinical testing clinical trials regulatory submissions commercial manufacturing considerations all part comprehensive pipeline requiring seamless integration diverse disciplines including but limited medicinal chemistry computational modeling toxicology formulation development pharmacokinetics pharmacodynamics all supported foundational knowledge provided molecules like rac-(3R,4R)-4-benzylpyrrolidinone derivatives playing important roles these processes despite being relatively simple structures compared more complex macrocyclic systems protein targets involved modern therapies targeting diseases previously considered untreatable now becoming viable treatment avenues thanks collaborative efforts multidisciplinary teams working together leveraging latest tools techniques available today advancing field medicine simultaneously addressing unmet medical needs patients everywhere benefiting cutting-edge research developments occurring continuously laboratories universities hospitals industry partners alike committed improving human health outcomes through innovative approaches combining traditional synthetic methods emerging technologies alike creating synergistic effects accelerating progress beyond what could achieve individually without collaborative frameworks place ensuring knowledge transfer resources shared efficiently effectively across entire research ecosystem supporting continuous innovation improvement patient care standards globally.
2350676-44-5 (rac-(3R,4R)-4-benzyl-1-(benzyloxy)carbonylpyrrolidine-3-carboxylic acid) 関連製品
- 1228561-83-8(3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine)
- 1451393-52-4(3,5-Bis(trifluoromethyl)benzylboronic acid)
- 1261677-75-1(2-Bromo-3-(difluoromethyl)naphthalene)
- 1335042-01-7(N-Boc-(+/-)-3-aminopent-4-enal)
- 899988-86-4(4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide)
- 1697156-43-6(2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester)
- 147224-50-8((R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid)
- 96722-49-5(methyl (2Z)-chloro[2-(3-methylphenyl)hydrazinylidene]ethanoate)
- 2682096-98-4((R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride)
- 2228408-89-5(3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol)



